[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](PHENYL)METHANONE
Description
4-(3,4-Dimethoxybenzyl)piperazinomethanone is a benzophenone derivative featuring a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a phenyl ketone moiety. Its structure combines electron-rich methoxy substituents with a flexible piperazine scaffold, making it a candidate for central nervous system (CNS)-targeted therapies. The 3,4-dimethoxybenzyl group likely enhances binding interactions with AChE’s catalytic site through electron donation and hydrophobic effects.
Properties
IUPAC Name |
[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-9-8-16(14-19(18)25-2)15-21-10-12-22(13-11-21)20(23)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJWXAIVYXOXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the reductive amination of a piperazine derivative with an aromatic aldehyde. One common method includes the use of sodium cyanoborohydride in methanol as a reducing agent . The reaction conditions often require a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or prepare it for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic potential, particularly in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
| Compound Name | Piperazine Substituent | Phenyl Substituent | Biological Activity | Source |
|---|---|---|---|---|
| 4-(3,4-Dimethoxybenzyl)piperazinomethanone | 3,4-Dimethoxybenzyl | Phenyl | AChE inhibition (anti-Alzheimer’s potential) | |
| (4-((Benzyl(alkyl)amino)methyl)phenyl)(3,4-dimethoxyphenyl)methanone | Benzyl(alkyl)amino | 3,4-Dimethoxyphenyl | AChE inhibition (confirmed anti-Alzheimer’s activity) | |
| (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone (CAS 5956-85-4) | 4-Methylbenzyl | 3,4-Dimethoxyphenyl | No explicit activity reported; structural focus | |
| [4-(tert-Butyl)phenyl][4-(2-methoxyphenyl)piperazino]methanone | 2-Methoxyphenyl | 4-tert-Butylphenyl | Commercial availability; activity unspecified |
Key Structural-Activity Relationships (SAR)
Piperazine Substitution
- 3,4-Dimethoxybenzyl vs. 4-Methylbenzyl: The 3,4-dimethoxy group (main compound) provides dual electron-donating methoxy substituents, enhancing AChE binding via hydrogen bonding or π-π stacking .
- Benzyl(alkyl)amino vs. Dimethoxybenzyl: The benzyl(alkyl)amino group in the Scheme 7 analogue introduces a basic nitrogen, which may improve solubility or confer additional interactions with AChE’s peripheral anionic site .
Phenyl Ketone Modifications
- Phenyl vs. 3,4-Dimethoxyphenyl : The main compound’s unsubstituted phenyl group may prioritize interactions with the piperazine scaffold, while the 3,4-dimethoxyphenyl variant in Scheme 7 could enhance planar stacking with AChE’s aromatic residues .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 3,4-dimethoxybenzyl group balances hydrophobicity and hydrogen-bonding capacity, favoring CNS bioavailability. The 4-methylbenzyl analogue (CAS 5956-85-4) may exhibit higher logP values, risking off-target binding .
- Metabolic Stability : Methoxy groups are prone to demethylation, but the 3,4-positions may slow metabolism compared to single methoxy derivatives (e.g., 2-methoxyphenyl in ) .
Biological Activity
The compound 4-(3,4-dimethoxybenzyl)piperazinomethanone is a piperazine derivative that has garnered interest for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.37 g/mol. The structure features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a phenylmethanone moiety.
Synthesis
The synthesis of 4-(3,4-dimethoxybenzyl)piperazinomethanone typically involves the condensation of 3,4-dimethoxybenzaldehyde with piperazine derivatives followed by acylation with phenylmethanone. This process can be optimized through various reaction conditions to enhance yield and purity.
Anticancer Activity
Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For instance, 4-(3,4-dimethoxybenzyl)piperazinomethanone has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 12 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of proliferation |
The compound was shown to induce apoptosis in MCF-7 cells via the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP.
Antimicrobial Activity
In addition to anticancer properties, 4-(3,4-dimethoxybenzyl)piperazinomethanone has exhibited antimicrobial activity. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
The biological activity of 4-(3,4-dimethoxybenzyl)piperazinomethanone can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : Studies suggest that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Signal Transduction Pathways : The compound has been shown to modulate pathways such as MAPK and PI3K/Akt, which are critical in cell survival and growth.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. Mice treated with 4-(3,4-dimethoxybenzyl)piperazinomethanone showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
